3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Description
3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H24N6O2 and its molecular weight is 464.529. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
H1-Antihistaminic Activity : A series of novel triazoloquinazolin-5-ones, including analogues structurally similar to the specified compound, have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have shown significant potential in protecting animals from histamine-induced bronchospasm, indicating their utility as new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).
Benzodiazepine Binding Activity : Research on triazoloquinazolin-5-ones has also explored their binding affinity to the benzodiazepine receptor. Compounds within this class have demonstrated potent benzodiazepine antagonistic properties in rat models, suggesting their potential application in designing new therapeutic agents targeting the central nervous system (Francis et al., 1991).
Antihypertensive Activity : Some derivatives have shown significant in vivo antihypertensive activity in spontaneously hypertensive rats, highlighting their potential as novel therapeutic agents for managing hypertension (Alagarsamy & Pathak, 2007).
Anticancer Activity
Tubulin Polymerization Inhibitors : Certain 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been designed as CA-4 analogues and evaluated for their tubulin polymerization and growth inhibitory activities. Derivatives like the 3-hydroxy-4-methoxy compounds have shown potent inhibition of tubulin assembly, along with significant anticancer activity against a wide panel of cancer cell lines (Driowya et al., 2016).
Anticonvulsant Activity : The synthesis and evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives have revealed significant anticonvulsant activity, with some compounds showing wide margins of safety and potent activity against seizures induced by maximal electroshock in mice (Zhang et al., 2015).
Properties
IUPAC Name |
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2/c1-18-7-9-19(10-8-18)24-25-28-26(34)22-12-11-20(17-23(22)33(25)30-29-24)27(35)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17,30H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCIZALTCBPLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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